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Compound of Interest

Compound Name: Chromic sulfate pentadecahydrate

Cat. No.: B157294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), a compound of interest in various

chemical and pharmaceutical applications. This document details the theoretical underpinnings

of relevant spectroscopic techniques, presents available spectral data, and outlines detailed

experimental protocols for its characterization.

Introduction to Chromic Sulfate Pentadecahydrate
Chromic sulfate pentadecahydrate is a hydrated salt of chromium(III) and sulfate ions. Its

distinct green color is a key characteristic, arising from the electronic transitions within the d-

orbitals of the chromium(III) ion, which has a d³ electron configuration. The coordination

environment of the chromium centers, which includes both water molecules and sulfate ions,

dictates the precise nature of these transitions and, consequently, its spectroscopic signature.

Understanding these spectroscopic properties is crucial for quality control, stability testing, and

investigating the compound's interactions in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for probing the electronic structure of transition

metal complexes like chromic sulfate pentadecahydrate. The absorption of light in the

ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher

energy d-orbitals, which are split by the ligand field.
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Theoretical Background: For a Cr(III) ion in an octahedral ligand field, the five d-orbitals split

into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The electronic

transitions from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g) are responsible for the

characteristic absorption bands observed in the UV-Vis spectrum. The positions and intensities

of these bands are sensitive to the nature and geometry of the ligands surrounding the Cr(III)

ion.

Quantitative Data:

While specific, high-resolution spectra for solid chromic sulfate pentadecahydrate are not

readily available in the public domain, data for the analogous hexa-aqua chromium(III) ion,

[Cr(H₂O)₆]³⁺, and related aqueous species provide a strong basis for understanding its UV-Vis

absorption characteristics.

Species
Absorption
Maxima (λmax)
[nm]

Molar
Absorptivity
(ε) [L mol⁻¹
cm⁻¹]

Transition
Assignment

Reference

[Cr(H₂O)₆]³⁺ (in

aqueous

solution)

~400, ~580 ~20
⁴A₂g → ⁴T₁g(F),

⁴A₂g → ⁴T₂g(F)
[1][2]

[Cr(H₂O)₆]³⁺ (in

nitrate solution)

~300, ~420,

~580
Not specified

⁴A₂g → ⁴T₁g(P),

⁴A₂g → ⁴T₁g(F),

⁴A₂g → ⁴T₂g(F)

[3]

[Cr₂(OH)₂]⁴⁺(aq)

(dimeric species)
422.4, 582.9 Not specified d-d transitions [4][5]

Note: The green color of chromic sulfate pentadecahydrate suggests that the coordination

environment may differ from the violet/blue [Cr(H₂O)₆]³⁺ ion, likely involving coordination by

sulfate ions, which would shift the absorption bands.

Experimental Protocol: UV-Vis Spectroscopy of an
Aqueous Solution
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This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a solution

of chromic sulfate pentadecahydrate.

Materials:

Chromic sulfate pentadecahydrate

Deionized water

Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Solution Preparation: Accurately weigh a small amount of chromic sulfate
pentadecahydrate and dissolve it in deionized water in a volumetric flask to prepare a stock

solution of known concentration. From the stock solution, prepare a series of dilutions to find

a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate

according to the manufacturer's instructions.

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the

sample) and place it in the spectrophotometer. Record a baseline spectrum to correct for the

absorbance of the solvent and the cuvette.

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before

filling it. Place the sample cuvette in the spectrophotometer and record the absorption

spectrum over the desired wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

corresponding absorbance values. If the concentration is known, the molar absorptivity (ε)

can be calculated using the Beer-Lambert law (A = εcl).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations. For

chromic sulfate pentadecahydrate, the FT-IR spectrum will show characteristic absorption

bands for the sulfate ions (SO₄²⁻), water molecules (H₂O), and potentially Cr-O bonds.

Theoretical Background: The vibrational modes of the sulfate ion, which has tetrahedral

symmetry (Td) in its free state, can be altered upon coordination to the metal center, leading to

splitting of degenerate bands and the appearance of new bands. The water molecules will

exhibit characteristic O-H stretching and H-O-H bending vibrations.

Spectral Data:

A representative transmission FT-IR spectrum for a hydrated chromium(III) sulfate is available.

While the exact degree of hydration is not specified as pentadecahydrate, it provides valuable

insight into the expected vibrational modes.

Wavenumber Range (cm⁻¹) Assignment Reference

~3400 (broad)

O-H stretching vibrations of

coordinated and lattice water

molecules.

[6]

~1630
H-O-H bending vibration of

water molecules.

~1122

ν₃ (asymmetric stretching) of

sulfate ions (often split upon

coordination).

[4]

~610
ν₄ (asymmetric bending) of

sulfate ions.
[6]

Below 600
Vibrations involving Cr-O

bonds.
[4]

Note: The exact positions and shapes of these bands can be influenced by the coordination

mode of the sulfate ions (monodentate, bidentate) and the nature of the hydrogen bonding
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within the crystal lattice.

Experimental Protocol: FT-IR Spectroscopy using the
KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of

solid chromic sulfate pentadecahydrate.

Materials:

Chromic sulfate pentadecahydrate

Spectroscopy-grade potassium bromide (KBr), dried

Agate mortar and pestle

Pellet press and die

FT-IR spectrometer

Procedure:

Sample Preparation: Gently grind 1-2 mg of chromic sulfate pentadecahydrate in an agate

mortar. Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the

sample by gentle grinding to ensure a homogeneous mixture.

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and

apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Background Measurement: Place an empty pellet holder in the FT-IR spectrometer and

record a background spectrum.

Sample Measurement: Carefully place the KBr pellet in the sample holder and acquire the

FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and compare them with known

vibrational frequencies for sulfate, water, and metal-oxygen bonds.
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Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly

sensitive to symmetric vibrations and can provide valuable information about the sulfate ions

and the overall crystal structure.

Theoretical Background: The symmetric stretching mode (ν₁) of the free sulfate ion is typically

very strong in the Raman spectrum. Similar to FT-IR, coordination to the chromium ion can lead

to shifts and splitting of the sulfate vibrational modes. The low-frequency region of the Raman

spectrum can also provide insights into the Cr-O vibrations and lattice modes.

Expected Spectral Features:

While a specific Raman spectrum for chromic sulfate pentadecahydrate is not readily

available, the following are the expected characteristic Raman bands based on the analysis of

aqueous sulfate solutions and other hydrated sulfates.

Wavenumber Range (cm⁻¹) Expected Assignment

~981 ν₁ (symmetric stretching) of the sulfate ion.

~451 ν₂ (symmetric bending) of the sulfate ion.

~1104 ν₃ (asymmetric stretching) of the sulfate ion.

~613 ν₄ (asymmetric bending) of the sulfate ion.

3000-3600 O-H stretching modes of water molecules.

Low-frequency region Cr-O stretching and lattice modes.

Logical and Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a typical

experimental workflow for characterizing chromic sulfate pentadecahydrate.
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Caption: General workflow for the spectroscopic analysis of chromic sulfate
pentadecahydrate.
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Caption: A typical experimental workflow for spectroscopic characterization.
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Conclusion
The spectroscopic analysis of chromic sulfate pentadecahydrate provides valuable insights

into its electronic structure, the nature of its chemical bonds, and its coordination environment.

UV-Vis spectroscopy reveals the characteristic d-d electronic transitions of the Cr(III) ion, while

FT-IR and Raman spectroscopies identify the vibrational modes of the sulfate and water

ligands. Together, these techniques offer a powerful suite of tools for the comprehensive

characterization of this important chromium compound. The detailed experimental protocols

provided in this guide serve as a practical resource for researchers and scientists in obtaining

reliable and reproducible spectroscopic data. Further research to obtain high-resolution solid-

state spectra of the pure pentadecahydrate form would be beneficial for a more precise

structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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